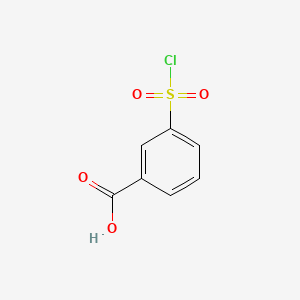

3-(Chlorosulfonyl)benzoic acid

Descripción general

Descripción

3-(Chlorosulfonyl)benzoic acid is a sulfonyl halide compound with the molecular formula C7H5ClO4S. It is known for its role in the synthesis of various chemical intermediates and its participation in the creation of novel anthranilic acid class of peroxisome proliferator-activated receptor δ partial agonists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Chlorosulfonyl)benzoic acid can be synthesized through the chlorosulfonation of benzoic acid derivatives. A common method involves reacting 3-chlorobenzoic acid with chlorosulfonic acid at elevated temperatures, typically around 150°C . The reaction proceeds as follows:

C6H4(COOH)(Cl)+ClSO3H→C6H4(COOH)(SO2Cl)+HCl

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorosulfonation processes, where benzoic acid derivatives are treated with an excess of chlorosulfonic acid in a controlled environment to ensure high yield and purity .

Análisis De Reacciones Químicas

Reduction to Sulfinate Salts

The sulfonyl chloride group undergoes reduction under aqueous alkaline conditions to form sulfinate salts. Key parameters from US5008448A demonstrate:

| Reagent System | Temperature Range | pH | Reaction Time | Yield |

|---|---|---|---|---|

| Na/K sulfite + NaHCO₃ | 40–50°C | 7–9 | <15 min | 89%* |

Example:

Reduction with sodium sulfite and sodium bicarbonate at 40–50°C produces sodium 3-sulfinobenzoate. The reaction proceeds via nucleophilic attack of sulfite ions on the sulfur atom, displacing chloride .

Mechanism :

Hydrolysis to Benzoic Acid Derivatives

Controlled hydrolysis converts the sulfonyl chloride to sulfonic acid or sulfonate salts. Acidic workup of intermediates yields 3-sulfobenzoic acid derivatives .

Conditions:

-

Base : NaOH/KOH (0.5–1.5 equiv)

-

Solvent : Water

-

Temperature : 20–75°C

Nucleophilic Substitution with Amines

The sulfonyl chloride group reacts with amines to form sulfonamides, critical in pharmaceutical synthesis (e.g., sulfa drugs).

| Amine Type | Solvent | Temperature | Product |

|---|---|---|---|

| Primary alkylamines | THF/Water | 0–25°C | N-Alkylsulfonamides |

| Aromatic amines | DCM | Reflux | Aryl sulfonamide esters |

Reaction Equation:

Formation of Acid Chlorides and Cyanides

The carboxylic acid group undergoes chlorination and cyanation for further derivatization :

Step 1: Acid Chloride Synthesis

-

Reagents : Thionyl chloride (excess), DMF (catalytic)

-

Conditions : 20–40°C, 1–4 hrs

-

Yield : >90%

Step 2: Cyanation

-

Reagents : CuCN (1.2 equiv)

-

Conditions : 50–220°C, 1–2 hrs

-

Product : 3-(Chlorosulfonyl)benzoyl cyanide

Alkylation with Halocarboxylic Acids

Reaction with α-halocarboxylic acids (e.g., chloroacetic acid) forms alkylsulfonyl benzoic acid derivatives under reflux :

Example:

| Parameter | Value |

|---|---|

| Reaction Time | 6–48 hrs |

| Temperature | Reflux (100–110°C) |

| Yield | 85–95% |

Influence of Reaction Conditions

-

Temperature : Higher temperatures (>50°C) accelerate sulfonyl chloride reduction but risk side reactions .

-

pH : Alkaline conditions (pH 7–9) stabilize sulfinate intermediates .

-

Solvent : Polar aprotic solvents (e.g., DCM) enhance nucleophilic substitution kinetics.

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

3-(Chlorosulfonyl)benzoic acid is a chemical compound with the CAS number 4025-64-3 . It is also known as 3-Carboxyphenylsulfonyl chloride . It is a moisture-sensitive white powder that can cause severe skin and eye burns, as well as burns to the digestive and respiratory tracts .

Synthesis and Preparation

This compound can be prepared from sodium 3-sulfobenzoate using thionyl chloride . For example, in a laboratory setting, sodium 3-sulfobenzoate is mixed with N,N-dimethylformamide and toluene, followed by the dropwise addition of thionyl chloride. The mixture is stirred at 70°C for 5 hours, then cooled, hydrochloric acid is added, and liquid separation is performed to obtain 3-chlorosulfonylbenzoyl chloride .

Applications in Scientific Research

This compound is employed in various scientific research applications.

Biology: It is used in the study of enzyme inhibition and protein modification because of its reactive sulfonyl group.

Medicine: It is investigated for potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Case Studies

- Enzyme Modulation: Studies have shown that 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid can modulate proteasomal activity and enhance the degradation of misfolded proteins in vitro, which may have implications for diseases characterized by protein aggregation.

- Antimicrobial Efficacy: 3,5-Dibromo-4-(chlorosulfonyl)benzoic acid has demonstrated efficacy against biofilms formed by pathogenic bacteria. It can disrupt biofilm formation, which is critical for treating chronic infections.

Development of NKCC1 Inhibitors

This compound derivatives are used in the development of NKCC1 inhibitors .

- 3-((8,8,8-trifluorooctyl)amino)benzoic acid (ARN23746) is a potent and selective NKCC1 inhibitor with potential in treating neurodevelopmental disorders .

- These inhibitors have shown in vivo efficacy in mouse models of Down syndrome and autism .

Use as a Building Block in Organic Synthesis

This compound is used as a building block in the synthesis of various organic compounds . For example, it is used in the synthesis of 2-(Piperazin-1-yl)benzazole derivatives . The reaction typically involves dissolving the benzazole derivative and triethylamine in dry dichloromethane, cooling to 0°C, and then adding the this compound dissolved in dry tetrahydrofuran dropwise .

Development of SIRT2 Inhibitors

Mecanismo De Acción

The mechanism of action of 3-(Chlorosulfonyl)benzoic acid primarily involves its reactivity as a sulfonyl halide. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives can interact with molecular targets such as peroxisome proliferator-activated receptor δ, modulating their activity and influencing metabolic pathways .

Comparación Con Compuestos Similares

- 4-(Chlorosulfonyl)benzoic acid

- 3-Sulfobenzoic acid

- 4-Sulfobenzoic acid potassium salt

- Sodium 3-sulfobenzoate

Comparison: 3-(Chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to 4-(Chlorosulfonyl)benzoic acid, the position of the sulfonyl chloride group in this compound allows for different steric and electronic interactions, leading to distinct chemical behavior and applications .

Actividad Biológica

3-(Chlorosulfonyl)benzoic acid (CSBA), with the molecular formula CHClOS, is a compound that has garnered attention for its diverse biological activities. This article summarizes the findings from various studies on its biological properties, including antimicrobial, cytotoxic, and enzyme inhibitory activities.

- IUPAC Name : this compound

- Molecular Weight : 220.63 g/mol

- CAS Number : 4025-64-3

- Melting Point : 133°C to 138°C

- Sensitivity : Moisture sensitive

Antimicrobial Activity

Recent studies have demonstrated that CSBA exhibits significant antimicrobial properties against a range of bacterial strains. For instance, in a qualitative screening, CSBA was effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported at 125 µg/mL .

Table 1: Antimicrobial Activity of CSBA

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 125 |

| Bacillus subtilis | 9 | 125 |

| Enterococcus faecium | 15 | 125 |

The compound also demonstrated moderate antibiofilm activity against these strains, indicating its potential as a therapeutic agent in preventing biofilm-related infections .

Cytotoxicity and Cell Viability

In a study evaluating the cytotoxic effects of CSBA, it was found to have low toxicity in various cell lines, including human foreskin fibroblasts and cancer cell lines such as Hep-G2 and A2058. The cell growth inhibition percentages were below 5% at concentrations of up to 10 µg/mL . This suggests that CSBA may be a safe candidate for further development in biomedical applications.

Enzyme Inhibition

Another notable aspect of CSBA is its ability to modulate enzymatic activity. Studies have shown that derivatives of benzoic acid, including CSBA, can enhance the activity of proteasomal and lysosomal pathways in human cells. Specifically, CSBA has been linked to increased activation of cathepsins B and L, which are crucial for protein degradation processes .

Table 2: Enzyme Activation by CSBA

| Enzyme | Activation (%) at 10 µg/mL |

|---|---|

| Cathepsin B | 467.3 ± 3.9 |

| Cathepsin L | Significant activation |

These findings indicate that CSBA could serve as a potential modulator for enhancing proteostasis, particularly in aging-related conditions where these pathways are diminished.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted the effectiveness of CSBA against multidrug-resistant strains, emphasizing its role in addressing antibiotic resistance .

- Cytotoxicity Assessment : Research involving various cancer cell lines revealed that while CSBA exhibits low cytotoxicity, it retains significant biological activity that could be harnessed for therapeutic purposes .

- Proteostasis Modulation : The ability of CSBA to activate key enzymes involved in protein degradation positions it as a potential candidate for developing anti-aging therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(chlorosulfonyl)benzoic acid, and what reaction conditions optimize yield?

The synthesis typically involves chlorosulfonation of benzoic acid derivatives. For example, this compound can be synthesized via sulfonation of 3-chlorobenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation . Industrial-scale methods may employ continuous reactors with precise temperature modulation to enhance efficiency. Purification is achieved via recrystallization from polar aprotic solvents (e.g., acetone/water mixtures) to isolate the product in >85% purity .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Purity validation requires a combination of techniques:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (acidified with 0.1% TFA) as the mobile phase. Retention times and peak area ratios help quantify impurities .

- NMR : H and C NMR spectra should confirm the absence of residual solvents (e.g., DMSO or chloroform) and unreacted starting materials. The sulfonyl chloride proton is typically absent in the pure compound due to exchange broadening .

- Elemental Analysis : Matches between experimental and theoretical C, H, S, and Cl percentages ensure stoichiometric integrity .

Advanced Research Questions

Q. How does this compound function as a precursor in designing metal-organic frameworks (MOFs)?

The compound’s sulfonyl and carboxyl groups enable dual coordination modes. For example, in the synthesis of 3-(sulfonyl-glycine)benzoic acid, the sulfonyl group binds to metal ions (e.g., Zn or Cu) while the carboxylate participates in hydrogen bonding, creating 2D or 3D networks. Reaction conditions (pH, solvent polarity) dictate deprotonation states and final topology . Crystallographic studies (PXRD and SCXRD) are critical for structural validation .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

The sulfonyl chloride group undergoes nucleophilic displacement (e.g., with amines or fluorides) via a two-step mechanism:

Nucleophilic Attack : A fluoride ion (e.g., from KF) displaces the chloride, forming a pentacoordinate sulfur intermediate.

Collapse of Intermediate : The intermediate releases Cl, yielding sulfonamide or sulfonate derivatives. Kinetic studies (via F NMR) show the reaction is solvent-dependent, with DMF accelerating rates due to polar aprotic stabilization .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data often arise from:

- Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d vs. CDCl).

- Tautomerism : For example, sulfonamide derivatives may exhibit keto-enol tautomerism, altering peak multiplicity .

- Impurity Artifacts : Trace moisture hydrolyzes sulfonyl chloride to sulfonic acid, detectable via IR (broad –SOH stretch at 2500–3000 cm).

Standardizing solvent systems and using anhydrous conditions mitigates these issues .

Q. Methodological Considerations

Q. What strategies optimize the synthesis of fluorosulfonyl derivatives from this compound?

- Reagent Selection : Anhydrous KF or tetrabutylammonium fluoride (TBAF) in acetonitrile achieves >90% conversion at 60°C .

- Workup : Quenching with ice-water precipitates the fluorosulfonyl product, which is filtered and washed with cold ether to remove unreacted starting material.

- Yield Enhancement : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 50% compared to conventional heating .

Q. How is this compound utilized in covalent inhibitor design?

The sulfonyl chloride reacts with nucleophilic residues (e.g., lysine or cysteine) in target proteins, forming stable sulfonamide or thioester linkages. For example, in hENT1 inhibitor development, fluorosulfonyl derivatives act as covalent modifiers, validated via LC-MS peptide mapping and kinetic assays (k/K ratios) .

Propiedades

IUPAC Name |

3-chlorosulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRKXSDOAFUINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063269 | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-64-3 | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4025-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(chlorosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Chlorosulfonyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RW5YD52LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.